molecular formula C17H21ClN4O3S B2662356 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946373-44-0

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No. B2662356
CAS RN: 946373-44-0
M. Wt: 396.89
InChI Key: ZAIXUHOMYXISST-UHFFFAOYSA-N
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Description

The compound “4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are ethoxy and methyl groups. The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a sulfonyl group and a chlorophenyl group .

Scientific Research Applications

Vasodilation Properties

  • Pyrimidine and triazine 3-oxide sulfates, related to the chemical structure , have been found to act as vasodilators. Their structure was confirmed by X-ray, and they show hypotensive effects due to direct vasodilation (McCAll et al., 1983).

Antimicrobial Activity

  • A compound similar in structure, involving the condensation of sulfamerazine (a sulfonyl compound) with piperonal, exhibited potent antibacterial and antifungal activity. This highlights the potential of sulfonamide and piperazine derivatives in antimicrobial applications (Othman et al., 2019).

Antioxidant and Anticholinesterase Activity

  • Sulfonyl hydrazone scaffolds and piperidine rings, key components of the molecule , have shown promising results in antioxidant capacity and anticholinesterase activity. This suggests potential therapeutic applications for diseases where oxidative stress and cholinesterase activity are factors (Karaman et al., 2016).

Synthesis Techniques

  • Research on novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines provides insights into the synthesis techniques of similar compounds. A three-step procedure was developed for parallel solution-phase synthesis of these compounds, indicating the chemical feasibility and potential methods for synthesizing related compounds (Radi et al., 2005).

Crystal Structure Analysis

  • The crystal structures of pyrimethamine benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate were investigated, showing the importance of sulfonate and carboxylate interactions in pyrimidine derivatives. This can inform the understanding of the structural properties of related compounds (Balasubramani et al., 2007).

Antibacterial and Antifungal Applications

  • Derivatives of pyrimidine, including those with piperazine and sulfonyl groups, have been synthesized and shown to possess antibacterial and antifungal properties. This underscores the potential of such compounds in treating infections (Guna et al., 2009).

Antiemetic and Analgesic Properties

  • A series of 4-piperazinopyrimidines with methylthio substituents, structurally related to the compound , displayed antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, indicating their therapeutic potential in various medical applications (Mattioda et al., 1975).

Safety and Hazards

The safety and hazards associated with this compound are not documented in the available literature .

properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-3-25-17-12-16(19-13(2)20-17)21-8-10-22(11-9-21)26(23,24)15-6-4-14(18)5-7-15/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIXUHOMYXISST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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